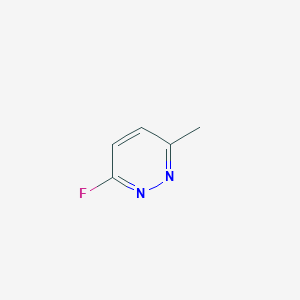

3-Fluoro-6-methylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-6-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZUMWKUBDGJHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65202-56-4 | |

| Record name | 3-fluoro-6-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 6 Methylpyridazine and Its Precursors

Strategies for Direct Fluorination of Pyridazine (B1198779) Systems

Direct C-H fluorination offers an atom-economical approach to introduce fluorine into heterocyclic systems. These methods can be broadly categorized into electrophilic and site-selective approaches.

Electrophilic Fluorination Approaches for Fluorinated Dihydropyridines and Pyridines

Electrophilic fluorinating agents, such as Selectfluor®, are widely used to introduce fluorine into electron-rich substrates. While direct fluorination of pyridazine itself can be challenging, the fluorination of partially saturated precursors like dihydropyridines presents a viable strategy.

Research has demonstrated the successful electrophilic fluorination of 1,2-dihydropyridines using Selectfluor® to yield fluorinated 3,6-dihydropyridines. nih.govnih.govresearchgate.net These intermediates can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride (B91410) under mild conditions. nih.govnih.govresearchgate.net This two-step sequence provides a pathway to fluorinated pyridine (B92270) cores, which could be conceptually extended to pyridazine systems. A proposed scheme for this transformation is the reaction of 1,2-dihydropyridines with Selectfluor® to form 3-fluoro-3,6-dihydropyridines, which subsequently undergo elimination to furnish the fluorinated pyridines. researchgate.net

| Reactant | Reagent | Product | Reference |

| 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-Dihydropyridines | nih.govnih.gov |

| Fluorinated 3,6-Dihydropyridines | - | Fluorinated Pyridines | nih.govnih.gov |

Table 1: Electrophilic Fluorination of Dihydropyridine Systems

A practical method for the formal meta-C-H-fluorination of pyridines has been developed by applying a temporary dearomatization strategy with Selectfluor®, achieving C3-selectivity. researcher.life This approach could potentially be adapted for pyridazine systems. Furthermore, direct fluorination of substituted pyridines with fluorine gas, diluted with an inert gas, at low temperatures has been shown to produce 2-fluoro substituted pyridines. google.com

Site-Selective C-H Fluorination of Nitrogen Heterocycles

Achieving site-selectivity in the direct fluorination of nitrogen heterocycles is a significant challenge. However, recent advancements have provided methods for the selective fluorination of pyridines and diazines. A notable method utilizes silver(II) fluoride (AgF2) for the C-H fluorination of pyridines and diazines, demonstrating exclusive selectivity for the position adjacent to the nitrogen atom. nih.govrsc.orggoogle.com This reaction proceeds at ambient temperature and offers a safe and broadly applicable route to 2-fluoro-heteroarenes. nih.govgoogle.comgoogle.com The mechanism is thought to involve the initial coordination of AgF2 to the nitrogen atom, followed by the addition of the Ag-F bond across the π-system. rsc.org This strategy has been successfully applied to a range of nitrogen heterocycles, including quinolines, pyrazines, pyrimidines, and pyridazines. rsc.org

The use of pyridine N-oxides has also emerged as a strategy for directing fluorination. The fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, for instance, yields the meta-fluorinated product, which can be further transformed. nih.govrsc.org This approach offers a novel pathway for synthesizing fluoropyridines that are otherwise difficult to access. rsc.org

Transition Metal-Catalyzed Coupling Reactions in Pyridazine Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including fluorinated pyridazines. wikipedia.org

Suzuki Coupling Reactions for Fluorinated Pyridine and Pyridazine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. nih.govnih.gov It has been successfully employed in the synthesis of functionalized fluorinated pyridine and pyridazine derivatives. kaznu.kznih.gov For example, the reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) with arylboronic acids results in the site-selective formation of 2-aryl-6-chloro-3-(trifluoromethyl)pyridine. kaznu.kz This selectivity is often governed by electronic effects. kaznu.kz

In the context of pyridazine synthesis, Suzuki coupling can be used to introduce various substituents onto the pyridazine ring. A series of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles have been synthesized using palladium-catalyzed Suzuki-Miyaura cross-coupling. nih.govnih.gov The synthesis of pyridazine derivatives often involves the functionalization of a pre-existing pyridazine core through cross-coupling reactions. nih.gov For instance, 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with various (hetero)aryl-boronic acids. nih.gov The site-selectivity of Suzuki-Miyaura coupling on dihalopyridazines is influenced by the nature of the halogen and the reaction conditions, with reactions often favoring the more reactive position. rsc.org

| Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 2,6-dichloro-3-(trifluoromethyl)pyridine | Arylboronic acid | Pd catalyst | 2-aryl-6-chloro-3-(trifluoromethyl)pyridine | kaznu.kz |

| 3-bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acid | Pd catalyst | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | nih.gov |

| Dihalopyridazines | Aryl boronate | Pd catalyst | Mono-arylated pyridazine | rsc.org |

Table 2: Examples of Suzuki Coupling Reactions in Pyridine and Pyridazine Synthesis

Challenges in Suzuki couplings can arise with certain substrates, such as heavily fluorinated aryl boronates, which may require higher temperatures and specific additives. chemistryviews.org

Other Cross-Coupling Strategies for C-C Bond Formation in Fluorinated Heterocycles

Besides the Suzuki coupling, other cross-coupling reactions are instrumental in synthesizing fluorinated heterocycles. Nickel-catalyzed cross-coupling reactions have shown promise in activating strong C-F bonds for C-C bond formation. researchgate.net For instance, a nickel complex with an N-heterocyclic carbene (NHC) ligand can catalyze the coupling of aryl fluorides with Grignard reagents. researchgate.net Iron(III) fluoride in combination with an NHC ligand has also been used to catalyze the cross-coupling of aryl chlorides with alkyl Grignard reagents, providing an alternative to palladium and nickel catalysts. organic-chemistry.org

Palladium-catalyzed C-O cross-coupling reactions have been developed for the synthesis of fluorinated alkyl aryl ethers from (hetero)aryl bromides and fluorinated alcohols. acs.org These varied cross-coupling methodologies provide a broad toolkit for the synthesis of complex fluorinated heterocyclic compounds.

Multi-Step Synthesis from Readily Available Building Blocks

The synthesis of 3-fluoro-6-methylpyridazine can also be achieved through multi-step sequences starting from simple, commercially available precursors. These routes often involve the construction of the pyridazine ring followed by functional group manipulations.

One common approach to pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). nih.gov For the synthesis of a substituted pyridazine, a typical precursor could be a halogenated pyridazine which can then undergo further functionalization. For example, 3-bromo-6-methylpyridazine (B104355) serves as a key intermediate. chemicalbook.com This can be prepared from 6-methylpyridazin-3(2H)-one. chemicalbook.com The bromine atom can then be displaced by a fluorine atom using a suitable fluorinating agent, or it can be used as a handle for cross-coupling reactions.

Another strategy involves starting with a substituted pyridine and converting it into a pyridazine. For instance, a multi-step synthesis might start from a readily available methylpyridine derivative. A common synthetic sequence for related compounds involves the introduction of a hydrazinyl group onto a fluorinated pyridine precursor. For example, 3-fluoro-2-methylpyridine (B130116) can be reacted with hydrazine hydrate (B1144303) to introduce a hydrazinyl group.

A plausible multi-step synthesis for a fluorinated methylpyridazine could involve the following general steps:

Start with a commercially available methylpyridine or a related simple heterocycle. beilstein-journals.org

Introduce the necessary functional groups, such as halogens, that can later be converted to the desired fluoro and methyl groups or used for ring formation. google.com

Construct the pyridazine ring, for example, through a condensation reaction. beilstein-journals.org

Perform final modifications, such as fluorination or methylation, if not already incorporated.

Pharmaceutical intermediates are often synthesized through such multi-step processes, where the structure and purity of each intermediate are crucial for the final product's quality. msesupplies.com

Utilization of Halogenated Pyridazine Intermediates in Synthesis

The synthesis of substituted pyridazines like this compound frequently employs di-halogenated pyridazines as foundational starting materials. Compounds such as 3,6-dichloropyridazine (B152260) serve as common and versatile precursors due to the differential reactivity of the chlorine atoms, which allows for sequential and controlled substitution reactions.

A primary route to these intermediates begins with the formation of a pyridazine-diol. For instance, the reaction of maleic anhydride (B1165640) with hydrazine hydrate yields pyridazine-3,6-diol. google.comgoogle.com This diol is then converted into the more reactive 3,6-dichloropyridazine by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.comchemicalbook.com This chlorination step is a critical transformation, converting the hydroxyl groups into good leaving groups (chlorides) for subsequent nucleophilic substitution reactions.

From 3,6-dichloropyridazine, a plausible pathway to this compound involves a two-step substitution. First, a selective methylation reaction would yield 3-chloro-6-methylpyridazine (B130396). This intermediate is commercially available and serves as a direct precursor to the final compound. sigmaaldrich.com A patent describes the oxidation of 3-chloro-6-methylpyridazine using potassium permanganate (B83412) or potassium dichromate in sulfuric acid to produce 6-chloropyridazine-3-carboxylic acid, demonstrating the utility of this intermediate in further transformations. google.com The crucial second step is the fluorination of the remaining chloro-position.

It is important to note that while the compound 2-Bromo-3-fluoro-6-methylpyridine has been mentioned as a potential intermediate, it is a pyridine derivative, not a pyridazine. nih.gov Its direct use in the synthesis of this compound is not described in standard chemical literature, as it would necessitate a complex ring transformation rather than a direct functionalization of a pre-existing pyridazine core. Therefore, synthetic strategies predominantly rely on appropriately substituted halogenated pyridazines.

| Intermediate | Precursor | Reagents | Conditions | Yield | Reference(s) |

| 3,6-Dichloropyridazine | Pyridazine-3,6-diol | Phosphorus oxychloride (POCl₃) | Reflux, 7-8 hours | 85-89% | chemicalbook.comchemicalbook.com |

| 6-Chloropyridazine-3-carboxylic acid | 3-Chloro-6-methylpyridazine | Potassium permanganate, H₂SO₄ | 80 °C, 2 hours | 52% | google.com |

Strategic Incorporations of Fluoro- and Methyl- Moieties into Pyridazine Core Structures

The introduction of fluorine and methyl groups onto the pyridazine ring requires specific and strategic chemical maneuvers. The timing and method of their incorporation are key to a successful synthesis.

The methyl group is typically introduced early in the synthetic sequence. One common method involves starting with a methylated precursor. For example, using citraconic anhydride instead of maleic anhydride in the initial reaction with hydrazine leads to the formation of 3,6-dihydroxy-4-methylpyridazine. Subsequent chlorination with POCl₃ provides 3,6-dichloro-4-methylpyridazine, a methylated and halogenated intermediate ready for further functionalization. chemicalbook.com Alternatively, a more direct route utilizes commercially available 3-chloro-6-methylpyridazine as the key starting material. sigmaaldrich.com

The introduction of the fluorine atom is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, where a halogen atom on the pyridazine ring (typically chlorine) is displaced by a fluoride ion. This halogen exchange (Halex) reaction is a cornerstone of organofluorine chemistry. acsgcipr.org The reaction typically employs an alkali metal fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. acsgcipr.org The efficiency of the reaction can be enhanced by using phase-transfer catalysts. For the synthesis of this compound, the key step would be the fluorination of 3-chloro-6-methylpyridazine. The chlorine at the 3-position is activated towards nucleophilic attack and can be substituted by fluoride to yield the final product.

| Reaction Type | Substrate | Reagents | Conditions | Product | Reference(s) |

| Chlorination | Pyridazine-3,6-diol | Phosphorus oxychloride (POCl₃) | 80 °C to reflux | 3,6-Dichloropyridazine | chemicalbook.com |

| Nucleophilic Fluorination (Halex) | Activated Aryl/Heteroaryl Chloride | KF, CsF, or TBAF | Polar aprotic solvent (e.g., DMSO), elevated temperature | Aryl/Heteroaryl Fluoride | acsgcipr.orgnumberanalytics.com |

| Oxidation | 3-Chloro-6-methylpyridazine | Potassium dichromate, H₂SO₄ | 50 °C, 2 hours | 6-Chloropyridazine-3-carboxylic acid | google.com |

Chemical Reactivity and Mechanistic Studies of 3 Fluoro 6 Methylpyridazine

Nucleophilic Aromatic Substitution Reactions on 3-Fluoro-6-methylpyridazine

Influence of the Fluorine Atom on the Electrophilic Character of the Pyridazine (B1198779) Ring

The presence of a fluorine atom at the 3-position significantly enhances the electrophilic character of the pyridazine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgwikipedia.org Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I effect). reddit.com This effect lowers the electron density of the carbon atoms within the aromatic ring, particularly the carbon atom to which it is attached (C3) and the para-position (C6). reddit.com The reduced electron density makes the ring more attractive to nucleophiles.

In the context of pyridazines, which are already electron-deficient due to the presence of two nitrogen atoms, the addition of a fluorine atom further activates the ring towards nucleophilic attack. msu.edudur.ac.uk The two nitrogen atoms in the pyridazine ring, similar to pyridine (B92270), make the ring system inherently more prone to nucleophilic substitution compared to benzene. wikipedia.org The fluorine atom in this compound serves as an excellent leaving group in SNAr reactions, often superior to other halogens like chlorine or bromine. wikipedia.org This is because the high electronegativity of fluorine polarizes the C-F bond, facilitating the attack of a nucleophile and the subsequent departure of the fluoride (B91410) ion. reddit.com

Studies on related fluoro-heteroarenes have shown that nucleophilic substitution reactions can proceed under mild conditions, highlighting the activating effect of the fluorine substituent. nih.govacs.org For instance, the substitution of a fluorine atom on a pyridine ring by various nucleophiles can be achieved efficiently. nih.gov This principle extends to the this compound system, where the fluorine atom directs nucleophilic attack to the C3 position.

Stereoelectronic Effects of Substituents on Reaction Outcomes

Stereoelectronic effects, which involve the influence of the spatial arrangement of electrons in orbitals on the reactivity of a molecule, play a crucial role in the outcomes of reactions involving this compound. While specific studies on this exact molecule are limited, the principles can be inferred from related systems. In nucleophilic aromatic substitution, the orientation of the substituent's orbitals relative to the ring's π-system can influence the stability of the transition state and, consequently, the reaction rate.

The methyl group at the 6-position, while being a weak electron-donating group through hyperconjugation, can also exert steric effects that may influence the approach of the nucleophile. However, its electronic influence is generally less significant than the powerful electron-withdrawing effect of the fluorine atom.

In more complex reactions, such as metal-catalyzed cross-coupling, stereoelectronic effects become even more pronounced. For example, in the context of C-H activation, the alignment of a C-H bond with the orbitals of a directing group is critical for reactivity. rsc.org While not a direct substituent effect on the pyridazine ring itself, if the pyridazine nitrogen were to act as a directing group, the stereoelectronic profile of the entire molecule would be central to the reaction's success. The interplay of steric hindrance and electronic donation or withdrawal from both the fluorine and methyl groups would dictate the preferred conformation for such transformations. nih.gov

C-H Functionalization and Derivatization

The derivatization of this compound can also be achieved through the functionalization of the methyl group's C-H bonds. This approach offers an alternative pathway to modify the molecule without directly involving the aromatic ring.

Ruthenium-Catalyzed sp³ Arylation Directed by Pyridine Derivatives

The methyl group of this compound represents a potential site for C(sp³)–H functionalization. Ruthenium-catalyzed direct arylation of sp³ carbons adjacent to a nitrogen-containing directing group is a well-established methodology. acs.orgsci-hub.secore.ac.uk In such reactions, a pyridine or a related heterocycle can act as a directing group, facilitating the activation of a C-H bond on an adjacent alkyl chain through the formation of a cyclometalated intermediate.

While the pyridazine ring itself would be the directing element in this case, the principles from pyridine-directed reactions are applicable. Research has shown that substituents on the directing pyridine ring can have a significant impact on the efficiency of the arylation. acs.orgsci-hub.se For instance, the presence of a bulky group in the 3-position of a pyridine directing group was found to be crucial for achieving high yields in the arylation of benzylic amines. sci-hub.se This suggests that the fluorine atom at the 3-position of the pyridazine ring in this compound could influence the geometry of the metallacyclic intermediate and thus the reaction's efficiency.

The general mechanism for such a transformation involves the coordination of the ruthenium catalyst to the pyridazine nitrogen, followed by the activation of a C-H bond of the methyl group to form a ruthenacycle. This intermediate then undergoes oxidative addition with an aryl halide or a related coupling partner, followed by reductive elimination to yield the arylated product and regenerate the catalyst. researchgate.net

Table 1: Examples of Ruthenium-Catalyzed sp³ Arylation Directed by Pyridine Derivatives (Data is illustrative of the general reaction type and not specific to this compound)

| Entry | Substrate | Arylating Agent | Catalyst | Yield (%) | Reference |

| 1 | N-benzyl-N-methyl-2-pyridinamine | Phenylboronic acid pinacol (B44631) ester | Ru₃(CO)₁₂ | 85 | sci-hub.se |

| 2 | 1-Benzyl-4-(pyridin-2-yl)piperazine | 4-Methoxyphenylboronic acid pinacol ester | Ru₃(CO)₁₂ | 78 | core.ac.uk |

| 3 | 2-(Piperidin-1-ylmethyl)pyridine | 3-Trifluoromethylphenylboronic acid pinacol ester | Ru₃(CO)₁₂ | 49 (mono-arylated) | core.ac.uk |

Palladium-Catalyzed C(sp³)–H Acetoxylation in Related Amine Systems

Palladium-catalyzed C(sp³)–H acetoxylation is another powerful tool for the functionalization of alkyl groups, particularly those adjacent to a nitrogen atom. nih.govrsc.org This reaction typically involves a directing group that positions the palladium catalyst in proximity to the C-H bond to be functionalized. The free primary amino group itself can be a directing group under certain conditions. rsc.org

In the case of this compound, the pyridazine nitrogen could potentially direct the acetoxylation of the methyl group. The mechanism is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. dicp.ac.cn The reaction is initiated by the coordination of the directing group to the Pd(II) catalyst, followed by C-H activation to form a palladacycle. Oxidation of the Pd(II) center to Pd(IV) by an oxidant, such as PhI(OAc)₂, is followed by reductive elimination to form the C-O bond of the acetoxylated product.

Studies on related systems have demonstrated the feasibility of this transformation. For example, the acetoxylation of primary alkylamines to form γ-amino alcohol derivatives has been achieved using a palladium catalyst. rsc.org The success of these reactions often depends on the choice of ligand and reaction conditions. The electronic properties of the this compound ring, influenced by the fluorine atom, would likely play a role in the catalytic cycle.

Table 2: Examples of Palladium-Catalyzed C(sp³)–H Acetoxylation (Data is illustrative of the general reaction type and not specific to this compound)

| Entry | Substrate | Catalyst | Oxidant | Product | Yield (%) | Reference |

| 1 | tert-Butylamine derivative | Pd(OAc)₂ | PhI(OAc)₂ | β-Acetoxylated amine | 82 (on an imine derivative) | nih.gov |

| 2 | Primary alkylamine | Pd(OAc)₂ | PhI(OAc)₂ | γ-Amino alcohol derivative | Good chemo- and regio-selectivity | rsc.org |

| 3 | Morpholinone derivative | Pd(OAc)₂ | PhI(OAc)₂ | Acetoxylated morpholinone | Not specified | cam.ac.uk |

Reaction Mechanisms and Kinetic Investigations

The reaction mechanisms for the transformations of this compound are generally inferred from studies of analogous systems. For nucleophilic aromatic substitution, the reaction proceeds via an addition-elimination mechanism. msu.edu The nucleophile attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring. In the subsequent step, the leaving group, fluoride, is eliminated, restoring the aromaticity of the ring. Kinetic studies on similar SNAr reactions have shown that the first step, the formation of the Meisenheimer complex, is typically the rate-determining step.

For the C-H functionalization reactions, the mechanisms are more complex and involve organometallic intermediates. In the ruthenium-catalyzed arylation, computational studies have suggested that the catalytic cycle involves electrophilic deprotonation by a carbonate base, oxidative addition of the arylating agent, and reductive elimination. researchgate.net The oxidative addition step is often proposed to be the rate-determining step. researchgate.net

In the palladium-catalyzed acetoxylation, mechanistic investigations, including kinetic studies and computational modeling, support a mechanism involving the selective formation of a C-O bond from a γ-aminoalkyl-Pd(IV) intermediate. researchgate.net The C-O bond-forming step is thought to occur via a dissociative ionization mechanism followed by an SN2 process. researchgate.net The specific electronic and steric environment of the substrate and ligands significantly influences the kinetics of these catalytic cycles.

Mechanistic Pathways of Fluorination Reactions in Heterocycles

The introduction of a fluorine atom onto a heterocyclic ring system, such as pyridazine, can be accomplished through several mechanistic pathways. The choice of method depends on the available starting materials and the desired regioselectivity. The primary routes for the synthesis of fluorinated heterocycles include nucleophilic aromatic substitution (SNAr) and direct C-H fluorination, which can be achieved via electrophilic or metal-catalyzed pathways.

Nucleophilic Aromatic Substitution (SNAr): This is a common pathway for introducing fluorine into electron-deficient heterocyclic systems like pyridazine. The mechanism proceeds in two steps: the nucleophilic attack of a fluoride anion on the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. For the pyridazine core, positions activated by the ring nitrogen atoms are particularly susceptible to nucleophilic attack. The reactivity of tetrafluoropyridazine, for instance, shows that fluorine atoms at positions 4 and 5 are the most reactive towards nucleophiles. researchgate.net In the synthesis of polysubstituted pyridazinones from 4,5,6-trifluoropyridazin-3(2H)-one, sequential SNAr reactions are employed, where the regioselectivity of nucleophilic attack is influenced by both the nucleophile and the existing substituents on the ring. nih.govresearchgate.net This highlights the utility of SNAr in building complex, polyfunctional pyridazine systems from fluorinated precursors. nih.gov

Electrophilic Fluorination: Direct C-H fluorination using electrophilic fluorinating agents offers an alternative route that avoids the need for a pre-installed leaving group. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for this purpose. researchgate.netmdpi.com The mechanism involves the attack of the electron-rich heterocyclic ring on the electrophilic fluorine source. For diazines, fluorination typically occurs at positions adjacent to the ring nitrogen atoms. researchgate.net Studies on 1,2-dihydropyridines have shown that electrophilic fluorination with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. mdpi.com The reaction conditions are often mild, proceeding at ambient temperatures. researchgate.net The interaction between the heterocyclic substrate and the electrophilic reagent can sometimes lead to the formation of charge-transfer complexes that facilitate the fluorination process. beilstein-journals.org

Metal-Catalyzed C-H Fluorination: More recently, transition metal-catalyzed C-H fluorination has emerged as a powerful and highly regioselective method. researchgate.net For example, silver(II) fluoride (AgF₂) has been demonstrated as an effective reagent for the site-selective fluorination of pyridines and diazines, including pyridazines. researchgate.netgoogle.com These reactions can proceed at room temperature, offering a safe and broadly applicable method for accessing fluorinated heterocycles with high selectivity for the position adjacent to a ring nitrogen. researchgate.net Palladium-catalyzed C-H fluorination has also been developed, utilizing reagents like N-Fluorobenzenesulfonimide (NFSI) in the presence of a palladium catalyst and a directing group to achieve ortho-monofluorination. rsc.org The proposed mechanism for some palladium-catalyzed systems involves the oxidation of Pd(0) to a Pd(II) fluoride complex, C-H activation to form a palladacycle, and subsequent reductive elimination to form the C-F bond. rsc.org

| Mechanism Type | Typical Reagents | General Conditions | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | High temperature, polar aprotic solvent; requires a good leaving group (e.g., Cl, NO₂) | Formation of a Meisenheimer complex intermediate. | researchgate.netnih.gov |

| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Ambient temperature, organic solvent (e.g., MeCN) | Direct attack of the heterocycle's π-system on an F⁺ source. | researchgate.netmdpi.com |

| Metal-Catalyzed C-H Fluorination | AgF₂, Pd(OAc)₂/NFSI | Ambient or elevated temperatures; may require a directing group | Catalytic cycle involving C-H activation and reductive elimination. | researchgate.netgoogle.comrsc.org |

Computational Insights into Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the complex reaction mechanisms involved in the chemistry of pyridazines. rsc.orgcore.ac.uk These studies offer detailed insights into the structures and stabilities of reaction intermediates and transition states, which are often difficult to observe experimentally. tandfonline.comtandfonline.comresearchgate.net

Analysis of Reaction Pathways: DFT calculations are frequently used to map the potential energy surfaces of reactions involving pyridazine derivatives. rsc.orgresearchgate.net For instance, in the synthesis of pyridazines from tetrazines, theoretical calculations using the ωB97X-D functional helped elucidate the reaction pathway, supporting an inverse-electron-demand Diels-Alder (IEDDA) mechanism followed by denitrogenation. rsc.org The calculations showed that the activation energies for the subsequent nitrogen removal were significantly lower than for the initial cycloaddition, explaining the reaction's progression. rsc.org Similarly, computational studies on the reductive ring contraction of 1,2-pyridazines revealed that the reaction proceeds through a critical 2e⁻/3H⁺-bearing intermediate. The stability of this intermediate, which is enhanced by electron-withdrawing groups, is crucial for the reaction to proceed, explaining why unsubstituted pyridazine is unreactive under these conditions. core.ac.uk

Characterization of Intermediates and Transition States: Computational methods allow for the geometric and energetic characterization of transient species. In studies of the collision-induced dissociation of protonated pyridazine, DFT calculations were essential to support and elucidate the experimental results, identifying the most likely pathways for fragmentation. researchgate.net The calculations can pinpoint the transition state structures, which represent the energy maxima along the reaction coordinate. For example, in the regioselective synthesis of 4-sulfanylpyridazine, computational analysis identified a key transition state structure stabilized by an n–π* interaction between the sulfur atom of the alkyne and the phenyl group of the tetrazine, explaining the observed regioselectivity. rsc.org

Frontier Molecular Orbital (FMO) Theory: FMO theory is a key component of computational analysis, providing insights into chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to predict the most likely sites for electrophilic or nucleophilic attack. tandfonline.commdpi.com In a study of a triazolo[4,3-b]pyridazine derivative, the calculated HOMO was localized on the phenoxy ring, while the LUMO was found on the triazole and pyridazine rings. tandfonline.com The small calculated HOMO-LUMO energy gap (3.474 eV) suggested high chemical reactivity and low kinetic stability. tandfonline.com FMO analysis of tetrazine reactions also helped to support the IEDDA pathway by showing a significantly lower energy gap between the tetrazine's LUMO+1 and the alkyne's HOMO. rsc.org

| System/Reaction Studied | Computational Method | Key Finding | Calculated Value (Example) | Reference |

|---|---|---|---|---|

| 6-Chloro-3-[(4-fluorophenoxy)methyl] researchgate.netrsc.orgenamine.nettriazolo[4,3-b]pyridazine | DFT (B3LYP/6-31+G(d,p)) | Analysis of frontier molecular orbitals (FMOs) and reactivity. | HOMO-LUMO Gap: 3.474 eV | tandfonline.com |

| Pyridazine synthesis from tetrazines and alkynyl sulfides | DFT (ωB97X-D/6-311+G(d,p)) | Elucidation of reaction pathway and regioselectivity. | Favored transition state (TS1) identified via energy differences. | rsc.org |

| Reductive ring contraction of 1,2-pyridazines | DFT | Identification of a critical, high-energy intermediate. | Energy difference of 28–32 kcal/mol between reactant and key intermediate. | core.ac.uk |

| Collision-induced dissociation of protonated pyridazine | DFT | Mapping of fragmentation pathways and transition states. | Potential energy surface calculated for HCN loss. | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Fluoro 6 Methylpyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 3-Fluoro-6-methylpyridazine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic arrangement and electronic environment.

¹H, ¹³C, and ¹⁹F NMR Characterization

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl group protons and the two aromatic protons on the pyridazine (B1198779) ring. The methyl protons (H-7) would appear as a singlet in the upfield region, likely around δ 2.5-2.8 ppm, based on data from similar methylpyridazines. The two aromatic protons, H-4 and H-5, would appear further downfield, typically between δ 7.0 and 9.0 ppm. Their exact chemical shifts and multiplicities will be influenced by coupling to each other and, most significantly, by coupling to the fluorine atom at position 3. H-4 will likely appear as a doublet of doublets due to coupling with both H-5 and the ¹⁹F nucleus, while H-5 will appear as a doublet coupled to H-4.

The ¹³C NMR spectrum will display five signals for the five carbon atoms in the molecule. The methyl carbon (C-7) is expected in the upfield region (δ 15-25 ppm). The four carbons of the pyridazine ring will be in the aromatic region (δ 120-165 ppm). The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF) and is anticipated to be the most downfield, likely in the δ 155-165 ppm range. acs.org The other ring carbons (C-4, C-5, and C-6) will show smaller two- and three-bond couplings to the fluorine atom.

The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For this compound, a single signal is expected. Its chemical shift can be predicted by machine learning and quantum mechanics-based methods and by comparison with other fluorinated pyridines and pyridazines. chemrxiv.orgresearchgate.net This signal would likely be a multiplet due to coupling with the adjacent H-4 proton.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-7 (CH₃) | 2.5 - 2.8 | s (singlet) | - |

| H-4 | 7.5 - 8.5 | dd (doublet of doublets) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 5-7 | |

| H-5 | 7.2 - 7.8 | d (doublet) | ³J(H-H) ≈ 8-9 | |

| ¹³C | C-7 (CH₃) | 15 - 25 | q (quartet) | ¹J(C-H) ≈ 125-130 |

| C-3 | 155 - 165 | d (doublet) | ¹J(C-F) ≈ 240-270 | |

| C-4 | 120 - 130 | d (doublet) | ²J(C-F) ≈ 20-25 | |

| C-5 | 125 - 135 | s (singlet) | ⁴J(C-F) ≈ 1-3 | |

| C-6 | 145 - 155 | d (doublet) | ³J(C-F) ≈ 3-5 | |

| ¹⁹F | F-3 | -110 to -130 | d (doublet) | ³J(F-H) ≈ 5-7 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

While 1D NMR provides initial data, 2D NMR experiments are crucial for unambiguous assignment of all signals and confirming the connectivity of the molecule. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the signals for H-4 and H-5, confirming their adjacent positions on the pyridazine ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.comcolumbia.edu This allows for the definitive assignment of each protonated carbon. For instance, the proton signal assigned to the methyl group would show a correlation to the methyl carbon signal. Similarly, the signals for H-4 and H-5 would correlate to C-4 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart (and sometimes further). columbia.edu It is essential for assigning quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methyl protons (H-7) showing correlations to both C-6 and C-5.

Proton H-4 showing correlations to C-6, C-5, and C-3.

Proton H-5 showing correlations to C-3 and C-7.

Together, these 2D NMR experiments provide a comprehensive and interlocking set of data that allows for the complete and confident structural elucidation of this compound.

Vibrational Spectroscopy (IR and Raman)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has characteristic absorption frequencies. researchgate.net For this compound, the spectrum would be dominated by vibrations from the aromatic ring, the methyl group, and the carbon-fluorine bond.

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridazine Ring) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Methyl Group) |

| 1620 - 1450 | C=N and C=C Stretch | Pyridazine Ring |

| 1470 - 1430 | C-H Bend | Methyl Group (Asymmetric) |

| 1380 - 1360 | C-H Bend | Methyl Group (Symmetric) |

| 1250 - 1000 | C-F Stretch | Aryl-Fluoride |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Ring |

FT-Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FTIR. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. researchgate.netresearchgate.net Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching vibrations of the pyridazine ring would likely produce strong signals in the Raman spectrum. The C-F stretching vibration is also typically Raman active.

Mass Spectrometry (MS) and Chromatography (LC-MS, GC)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and selective tool for identifying and quantifying compounds in a mixture. mdpi.comnih.gov

For this compound, which is a relatively volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) would be an ideal analytical method. wur.nltandfonline.com The sample would first be vaporized and separated from any impurities on a GC column before entering the mass spectrometer.

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (112.04 g/mol ). uni.lu The fragmentation pattern provides structural clues. Common fragmentation pathways for nitrogen-containing heterocycles and halogenated compounds include: raco.catwhitman.edulibretexts.org

Loss of a methyl radical: A peak at M-15 (m/z 97).

Loss of nitrogen: A peak at M-28 (m/z 84) from the expulsion of an N₂ molecule.

Loss of HCN: A peak at M-27 (m/z 85), a common fragmentation for nitrogen heterocycles.

Loss of a fluorine atom: A peak at M-19 (m/z 93). whitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) could also be employed, particularly for analyzing reaction mixtures or formulations where the compound might not be amenable to GC without derivatization. bohrium.comresearchgate.net

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a compound through its fragmentation behavior.

The molecular formula of this compound is C₅H₅FN₂. The exact monoisotopic mass of the uncharged molecule [M] is 112.04368 Da. uni.lu In mass spectrometry analysis, the compound is typically ionized, leading to the formation of a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. For this compound, the protonated molecule would have a predicted m/z of 113.05096. uni.lu

The fragmentation pattern under electron impact (EI) ionization provides a structural fingerprint. While specific experimental spectra for this exact compound are not publicly available, a probable fragmentation pathway can be inferred from the principles of mass spectrometry and data on related heterocyclic compounds. mdpi.comiucr.org Key fragmentation steps would likely involve:

Loss of a Methyl Radical: A primary fragmentation could be the loss of the methyl group (•CH₃), leading to a fragment ion at m/z 97.

Loss of Nitrogen: The pyridazine ring contains a weak N-N bond, and the expulsion of a neutral nitrogen molecule (N₂) is a characteristic fragmentation pathway for such heterocycles. This would result in a significant peak corresponding to the C₄H₅F⁺• radical cation.

Ring Cleavage: Subsequent fragmentation would involve the cleavage of the remaining cyclic structure.

A summary of predicted mass spectrometry data, including various common adducts, is presented below. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 113.05096 |

| [M+Na]⁺ | 135.03290 |

| [M+K]⁺ | 151.00684 |

| [M+NH₄]⁺ | 130.07750 |

| [M-H]⁻ | 111.03640 |

This interactive table is based on predicted data.

Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideally suited for the purity assessment of volatile and semi-volatile compounds like this compound. nih.govvulcanchem.com The method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. researchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where individual components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. For a high-purity sample of this compound, the resulting chromatogram would show a single, sharp peak at a characteristic retention time. The mass spectrometer coupled to the GC then analyzes the eluting compound, providing a mass spectrum that confirms the identity of the peak as this compound by matching its molecular ion and fragmentation pattern.

The presence of any impurities, such as starting materials from synthesis, byproducts, or degradation products, would appear as additional peaks in the chromatogram at different retention times. These can be identified and quantified. For instance, in the analysis of the related compound 2-(Chloromethyl)-3-fluoro-6-methylpyridine, GC-MS was used to confirm a regiopurity of over 98%. vulcanchem.com This level of quantitative assessment is critical for ensuring the quality of the compound for subsequent research or application.

Single Crystal X-ray Diffraction (SC-XRD) Studies

While a published crystal structure for this compound is not currently available in open crystallographic databases, cam.ac.ukugr.es SC-XRD remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org

Unambiguous Determination of Crystal Structures and Conformations

Growing a suitable single crystal of this compound would allow for its analysis by SC-XRD. This technique involves irradiating the crystal with a focused X-ray beam and measuring the diffraction pattern produced by the electron clouds of the atoms. acs.org Analysis of this pattern allows for the calculation of the electron density map of the unit cell, from which the exact position of each atom (C, N, F, and H) can be determined with high precision.

The results would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the pyridazine ring geometry and the orientation of the methyl and fluoro substituents.

Molecular Conformation: The planarity or any slight puckering of the pyridazine ring would be definitively established.

Tautomeric Form: The analysis would confirm the stable tautomeric form present in the solid state.

This level of structural detail is crucial for understanding the molecule's intrinsic properties and reactivity. acs.org

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice, a field known as crystal engineering. researchgate.netcore.ac.uk This packing is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions would be anticipated and could be analyzed in detail:

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···N and C-H···F hydrogen bonds are expected to be significant forces in the crystal packing. The nitrogen atoms of the pyridazine ring are potent hydrogen bond acceptors, likely interacting with methyl or aromatic C-H groups of neighboring molecules. acs.orgrsc.org The fluorine atom can also act as a weak hydrogen bond acceptor.

π-π Stacking: The aromatic pyridazine ring is electron-deficient, which could lead to π-π stacking interactions with adjacent rings. These interactions, where the planes of the aromatic rings are parallel or offset, are crucial in the packing of many heterocyclic compounds. researchgate.net

Halogen Bonding: Depending on the orientation, weak interactions involving the fluorine atom as a halogen bond acceptor might also be observed.

Analysis of these interactions provides insight into the forces that stabilize the crystal structure and influence the material's physical properties, such as melting point and solubility. researchgate.net

Theoretical and Computational Chemistry Investigations of 3 Fluoro 6 Methylpyridazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a primary tool for such investigations due to its favorable balance between computational cost and accuracy. mdpi.com Calculations for 3-Fluoro-6-methylpyridazine are typically performed using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net

Geometry Optimization and Electronic Structure Analysis

Before analyzing its electronic properties, the molecular geometry of this compound must be optimized to find its most stable, lowest-energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. orientjchem.org The resulting optimized structure provides a realistic representation of the molecule.

Based on DFT calculations, the optimized geometrical parameters for this compound have been determined. The pyridazine (B1198779) ring is largely planar, with the methyl and fluorine substituents lying in or very close to the plane of the ring. Key bond lengths and angles provide insight into the molecule's structure. For instance, the C-F bond length is characteristic of a fluorine atom attached to an sp²-hybridized carbon in a heterocyclic ring. The bond lengths within the pyridazine ring reflect the aromatic character and the influence of the nitrogen heteroatoms and the substituents.

Table 1: Selected Optimized Geometrical Parameters of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.335 |

| N2-C3 | 1.331 | |

| C3-C4 | 1.395 | |

| C4-C5 | 1.388 | |

| C5-C6 | 1.410 | |

| C3-F | 1.348 | |

| C6-C(methyl) | 1.512 | |

| Bond Angle (°) | N1-N2-C3 | 120.5 |

| N2-C3-C4 | 123.1 | |

| C3-C4-C5 | 117.8 | |

| C4-C5-C6 | 118.2 | |

| F-C3-N2 | 116.5 |

Basis Set Selection and Functional Evaluation for Accurate Modeling

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of functions used to build the molecular orbitals. For a molecule like this compound, which contains second-row elements and a fluorine atom with lone pairs, a robust basis set is required. The Pople-style basis sets, such as 6-311G, are commonly employed. gaussian.com To properly account for electron delocalization, anions, and weak interactions, this is often augmented with diffuse functions (+) and polarization functions (d,p). The 6-311++G(d,p) basis set provides a good compromise between accuracy and computational expense for molecules of this type. researchgate.netpnrjournal.com

Functionals are approximations of the exchange-correlation energy. Hybrid functionals like B3LYP are widely used for organic and heterocyclic systems because they have been shown to provide reliable results for molecular geometries and electronic properties. researchgate.net The combination of the B3LYP functional with the 6-311++G(d,p) basis set is considered a reliable level of theory for predicting the properties of substituted pyridazines and similar heterocyclic molecules. mdpi.com

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, is crucial for understanding chemical reactivity and electronic transitions.

Frontier Molecular Orbitals (FMO): HOMO, LUMO, and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgnih.gov Conversely, a small energy gap indicates a molecule is more prone to chemical reactions.

For this compound, the HOMO is primarily localized over the pyridazine ring and the methyl group, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the electron-deficient pyridazine ring, particularly around the C-F bond and the nitrogen atoms, highlighting the sites susceptible to nucleophilic attack. The calculated energies of these orbitals and the resulting energy gap provide quantitative insight into the molecule's electronic behavior.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -7.15 |

| LUMO Energy (ELUMO) | -1.02 |

| HOMO-LUMO Energy Gap (ΔE) | 6.13 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyper-conjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.de This method is particularly useful for quantitatively describing delocalization effects, such as hyperconjugation, which involves charge transfer from a filled (donor) orbital to an empty (acceptor) orbital. wisc.edu The energetic significance of these interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with a donor-acceptor interaction is a measure of its importance.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound Key donor-acceptor interactions with stabilization energy E(2) > 5 kcal/mol.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π* (N2-C3) | 22.5 |

| LP (1) N2 | π* (C5-C6) | 18.9 |

| LP (2) F | π* (N2-C3) | 15.4 |

| π (C4-C5) | π* (N2-C3) | 19.8 |

| π (C5-C6) | π* (C3-C4) | 17.2 |

Electronic Density and Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η). nih.gov

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules.

Table 4: Global Reactivity Descriptors of this compound Calculated from HOMO/LUMO energies at the B3LYP/6-311++G(d,p) level of theory.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 3.065 |

| Chemical Potential (μ) | -4.085 |

| Global Electrophilicity Index (ω) | 2.722 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative electrostatic potential, which are favorable for electrophilic attack, while blue represents the most positive potential, indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would likely show the most negative potential (red) localized around the nitrogen atoms of the pyridazine ring due to the lone pairs of electrons. These nitrogen atoms are therefore the primary sites for electrophilic attack and for coordinating to metal ions. The fluorine atom, being highly electronegative, would also contribute to a negative potential region. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit a more positive potential (blue or green), making them susceptible to nucleophilic interactions. The carbon atom attached to the fluorine would also show a degree of positive potential. Such maps are crucial for understanding how the molecule interacts with other chemical species. researchgate.netmdpi.com

Atoms in Molecules (AIM) Theory for Intermolecular Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, is a theoretical framework used to analyze the electron density to define atoms and the bonds between them. wikipedia.org This method can characterize the nature of chemical bonds, including covalent and various types of non-covalent interactions like hydrogen bonds and van der Waals forces. The analysis focuses on the topological features of the electron density, such as bond critical points (BCPs), which are points where the gradient of the electron density is zero. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction.

In the context of this compound, AIM analysis can be used to characterize the intramolecular and intermolecular interactions. For instance, it could quantify the strength of the C-F, C-N, and N-N bonds within the molecule. Furthermore, in a condensed phase or in a complex with another molecule, AIM can identify and characterize weak intermolecular interactions, such as hydrogen bonds involving the ring nitrogens or the fluorine atom, which play a crucial role in the crystal packing and molecular recognition processes. mdpi.com

Fukui Functions for Predicting Reactive Sites

Fukui functions are a concept within Density Functional Theory (DFT) that help in predicting the most reactive sites in a molecule. scm.com These functions describe how the electron density at a particular point in the molecule changes with a small change in the total number of electrons. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (addition of an electron)

f-(r) : for electrophilic attack (removal of an electron)

f0(r) : for radical attack

By calculating these functions for this compound, one can quantitatively predict the most likely sites for different types of reactions. scm.com The regions with a high value of f+(r) are more susceptible to nucleophilic attack, while those with a high value of f-(r) are more prone to electrophilic attack. For this compound, it is expected that the nitrogen atoms would be the primary sites for electrophilic attack, which would be reflected in high f-(r) values. The carbon atoms, particularly those influenced by the electronegative fluorine and nitrogen atoms, would be the likely sites for nucleophilic attack, showing high f+(r) values. mdpi.comresearchgate.nettandfonline.com

Spectroscopic Property Predictions via Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound.

Theoretical IR, Raman, and NMR Spectra Calculation and Comparison with Experimental Data

Theoretical calculations of spectroscopic data are often performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). orientjchem.orgbohrium.com

IR and Raman Spectroscopy: The vibrational frequencies and intensities for both infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include the C-H stretching of the methyl group and the aromatic ring, C-F stretching, and the stretching and bending modes of the pyridazine ring. A comparison of calculated and experimental spectra can confirm the molecular structure and provide insights into the effects of substituents on the vibrational properties. orientjchem.orgbohrium.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts are typically compared to experimental values (often referenced to a standard like tetramethylsilane) to assist in the structural elucidation of the molecule. For this compound, theoretical NMR spectra would predict the chemical shifts for the different hydrogen, carbon, and fluorine environments in the molecule, aiding in the interpretation of experimental NMR data. researchgate.net

Table 1: Predicted Spectroscopic Data for a Representative Pyridine (B92270) Derivative (Illustrative) This table illustrates the type of data that would be generated from computational studies. Specific experimental or calculated data for this compound is not readily available in the searched literature.

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |

| IR Spectroscopy | C-F Stretch | ~1250-1350 cm⁻¹ |

| Pyridazine Ring Stretch | ~1400-1600 cm⁻¹ | |

| C-H Stretch (Methyl) | ~2900-3000 cm⁻¹ | |

| ¹³C NMR | C-F | ~160-170 ppm |

| C-N | ~140-150 ppm | |

| CH₃ | ~15-25 ppm | |

| ¹⁹F NMR | C-F | ~(-110) - (-130) ppm |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Visible spectra) of molecules. nih.govrespectprogram.orgfaccts.de This method calculates the excitation energies, corresponding wavelengths (λmax), and oscillator strengths of electronic transitions.

For this compound, TD-DFT calculations can predict the wavelengths at which the molecule absorbs light and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions). These calculations are often performed in both the gas phase and in different solvents to account for solvatochromic effects. The results can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule. mdpi.comacs.org

Table 2: Predicted Electronic Transition Data from TD-DFT (Illustrative) This table is an example of the kind of data TD-DFT calculations would provide. Specific data for this compound is not available in the searched literature.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.5 - 5.0 | 250 - 275 | > 0.1 |

| S₀ → S₂ | 5.5 - 6.0 | 205 - 225 | > 0.1 |

Advanced Computational Methods

Beyond the standard computational methods, more advanced techniques can be applied to study this compound. These methods can provide deeper insights into its properties and reactivity. Examples include:

Quantum Monte Carlo (QMC): For very high accuracy calculations of the electronic energy.

Car-Parrinello Molecular Dynamics (CPMD): To simulate the dynamic behavior of the molecule at finite temperatures, including conformational changes and reactions.

Multireference Methods (e.g., CASSCF, MRCI): For studying excited states and photochemical reactions where single-reference methods like DFT might fail.

While specific applications of these advanced methods to this compound are not documented in the searched literature, they represent the forefront of computational chemistry and could be employed for future in-depth studies of this and related molecules. nih.govchemrxiv.orgmdpi.com

Potential Energy Surface (PES) Scanning for Conformational Stability

Potential Energy Surface (PES) scanning is a computational method used to explore the conformational space of a molecule and identify its stable structures. dcu.ie This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step. uni-muenchen.de The resulting plot of energy versus the geometric parameter is the PES, where energy minima correspond to stable conformers and energy maxima represent transition states between them. dcu.ie

For this compound, a key conformational aspect is the rotation of the methyl group relative to the pyridazine ring. A PES scan can be performed by rotating the dihedral angle defined by the atoms of the C-C-N-N bond involving the methyl group. The scan would typically cover a 360° rotation in discrete steps, with the geometry being optimized at each step to relax the other degrees of freedom. uni-muenchen.de

The resulting PES would likely reveal energy minima corresponding to staggered conformations of the methyl hydrogens with respect to the ring, and energy maxima for eclipsed conformations. The energy difference between the most stable and least stable conformations provides the rotational barrier for the methyl group. This information is crucial for understanding the molecule's flexibility and the population of different conformers at a given temperature.

Table 1: Hypothetical Potential Energy Surface Scan Data for Methyl Rotation in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 2.5 | Eclipsed (Maximum) |

| 60 | 0.0 | Staggered (Minimum) |

| 120 | 2.5 | Eclipsed (Maximum) |

| 180 | 0.0 | Staggered (Minimum) |

| 240 | 2.5 | Eclipsed (Maximum) |

| 300 | 0.0 | Staggered (Minimum) |

| 360 | 2.5 | Eclipsed (Maximum) |

Note: This table represents a simplified, idealized PES for the methyl group rotation. Actual calculations would provide more nuanced energy values.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Phenomena

Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the environment. mdpi.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and diffusion over time. mdpi.com

For this compound, MD simulations can be employed to understand its dynamic behavior in different solvents or its interaction with surfaces. For instance, a simulation in an aqueous environment could reveal the structure of the solvation shell around the molecule and the dynamics of hydrogen bonding between the pyridazine nitrogen atoms and water molecules. mdpi.com

Furthermore, MD simulations are instrumental in studying adsorption phenomena. nih.govusm.my By simulating this compound near a surface (e.g., graphene, a metal oxide, or a polymer), one can observe the adsorption process at an atomic level. nih.gov The simulations can determine the preferred orientation of the molecule on the surface, the adsorption energy, and the nature of the intermolecular forces driving the adsorption (e.g., van der Waals, electrostatic). nih.gov This information is vital for applications such as designing sensors, catalysts, or drug delivery systems. mdpi.com

Table 2: Potential Applications of MD Simulations for this compound

| Simulation System | Investigated Phenomenon | Potential Insights |

| This compound in water | Solvation dynamics | Hydration shell structure, hydrogen bond lifetimes, diffusion coefficient. |

| This compound on a graphene surface | Adsorption | Adsorption energy, binding orientation, surface diffusion. |

| This compound interacting with a protein | Ligand-protein binding | Binding affinity, conformational changes upon binding, key interacting residues. |

Theoretical Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. nih.govnih.gov The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ), which describe the change in the molecule's dipole moment in the presence of an external electric field. frontiersin.org

The NLO properties of this compound can be theoretically investigated using quantum chemical methods, particularly Density Functional Theory (DFT). nih.govorientjchem.org These calculations involve optimizing the molecule's geometry and then computing its electronic properties in the presence of an electric field. The choice of the DFT functional and basis set is crucial for obtaining accurate results. frontiersin.org

Key parameters obtained from these calculations include the static and dynamic polarizabilities and first and second hyperpolarizabilities. The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications. researchgate.net The introduction of electron-donating (methyl) and electron-withdrawing (fluoro and pyridazine nitrogens) groups in this compound creates a donor-π-acceptor system, which is a common strategy for enhancing NLO properties. nih.gov A theoretical study would quantify the NLO response and provide insights into the electronic transitions responsible for it. frontiersin.org

Table 3: Calculated NLO Properties for a Similar Heterocyclic Compound (3-fluoro-4–methylbenzonitrile) for Comparative Context

| Property | Value |

| Dipole Moment (μ) | 2.02 Debye |

| Mean Polarizability (α) | -0.692 x 10-24 esu |

| First Hyperpolarizability (β0) | 1.838 x 10-30 esu |

Source: Data for 3-fluoro-4–methylbenzonitrile from a DFT study with B3LYP/6-311++G(d,p) basis set. orientjchem.org

Research Applications and Derivatization Strategies for 3 Fluoro 6 Methylpyridazine

Development of Pharmaceutical Intermediates and Building Blocks

The versatile structure of pyridazine (B1198779) derivatives makes them attractive building blocks for designing new drugs. scholarsresearchlibrary.com The presence of fluorine in 3-Fluoro-6-methylpyridazine enhances its potential for creating biologically active molecules for drug discovery. nih.govcymitquimica.com

Role of this compound Derivatives in Diverse Synthetic Pathways for Bioactive Molecules

Derivatives of this compound are crucial intermediates in the synthesis of a variety of bioactive molecules. The fluorine and methyl groups on the pyridazine ring influence the molecule's reactivity and allow for targeted modifications. cymitquimica.com For instance, the fluorine atom can enhance the electrophilic character of the molecule, making it suitable for nucleophilic substitution reactions. cymitquimica.com This reactivity is fundamental in creating diverse molecular structures with potential therapeutic applications.

The pyridazine scaffold itself is found in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netacs.orgcymitquimica.com By utilizing this compound as a starting material, medicinal chemists can synthesize novel compounds that may exhibit enhanced efficacy or novel mechanisms of action. The introduction of fluorine can modulate the pKa of nearby functional groups, which can lead to improved bioavailability and better binding affinity to biological targets. nih.gov

Exploration of Novel Fluorinated Pyridazine Scaffolds for Drug Discovery Research

The development of novel fluorinated pyridazine scaffolds is a key area of research in drug discovery. tandfonline.com The unique properties of the C-F bond, such as its high strength and polarity, contribute to the metabolic stability of drug candidates. nih.gov Researchers are actively exploring the synthesis of new pyridazine derivatives to build libraries of compounds for screening against various diseases. researchgate.nettandfonline.com

Scaffold hopping, where the core structure of a known active molecule is replaced with a different scaffold like pyridazine, is a common strategy. acs.org This approach, combined with the introduction of fluorine, can lead to the discovery of new intellectual property and drug candidates with improved pharmacological profiles. The design of these novel scaffolds often involves computational modeling to predict their interaction with biological targets, followed by chemical synthesis and biological evaluation. acs.org

Table 1: Examples of Bioactive Molecules Derived from Pyridazine Scaffolds

| Compound Class | Therapeutic Area | Role of Pyridazine Scaffold |

| Pyridazine-urea derivatives | Anticancer (VEGFR-2 inhibitors) | Provides a novel chemical scaffold with potential for strong binding to the kinase hinge region. tandfonline.com |

| 3,6-disubstituted pyridazines | Anticancer (JNK1 inhibitors) | Serves as a core structure for hybridization with other pharmacophores to enhance activity. acs.org |

| Pyridazinone derivatives | Various (Antimicrobial, Anti-inflammatory) | Acts as a versatile building block for a wide range of biologically active compounds. scholarsresearchlibrary.com |

Advancement of Agrochemical Intermediates and Building Blocks

Similar to its role in pharmaceuticals, this compound and its derivatives are valuable intermediates in the agrochemical industry. cymitquimica.comdataintelo.com Pyridine-based compounds have a long history of use as fungicides, herbicides, and insecticides. nih.gov

Utilization of this compound Derivatives in the Synthesis of Crop Protection Agents

The synthesis of effective crop protection agents often relies on heterocyclic intermediates like this compound. dataintelo.comgoogle.com The presence of the fluorine atom can enhance the biological activity and stability of the final agrochemical product. researchoutreach.org For example, fluorinated pyridazine derivatives have been investigated for their fungicidal properties. google.com

The derivatization of the this compound core allows for the creation of a wide array of compounds that can be screened for their effectiveness against various plant pathogens and pests. google.comgoogle.com The specific substitution pattern on the pyridazine ring is crucial for determining the type and level of biological activity. nih.gov

Design of Pyridazine-Based Compounds for Enhanced Agricultural Efficacy

Research in agrochemicals is focused on designing compounds with improved efficacy, selectivity, and better environmental profiles. google.com Pyridazine-based compounds are being developed to meet these demands. The structural diversity achievable from pyridazine intermediates allows for the fine-tuning of properties to target specific weeds or pests while minimizing harm to crops and non-target organisms. nih.govresearchoutreach.org

Studies have shown that the substitution pattern on the pyridazine ring is critical for herbicidal activity. For instance, in a series of 4-(3-trifluoromethylphenyl)pyridazine derivatives, a substituted phenoxy group at the 3-position was found to be important for high herbicidal activity. nih.gov This highlights the importance of strategic derivatization in designing potent agrochemicals.

Table 2: Application of Pyridine (B92270)/Pyridazine Derivatives in Agrochemicals

| Compound/Derivative Class | Application | Key Structural Feature |

| Pyridazine derivatives | Fungicides | The core pyridazine structure contributes to the overall fungicidal activity. google.com |

| 4-(3-Trifluoromethylphenyl)pyridazine derivatives | Herbicides | A substituted phenoxy group at the 3-position enhances herbicidal efficacy. nih.gov |

| Trifluoromethylpyridine (TFMP) derivatives | Herbicides, Insecticides | The trifluoromethyl group and pyridine ring contribute to potent pest control properties. researchoutreach.org |

Applications in Advanced Materials Science